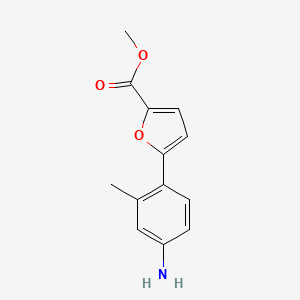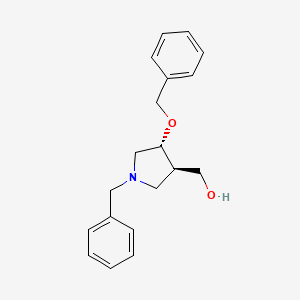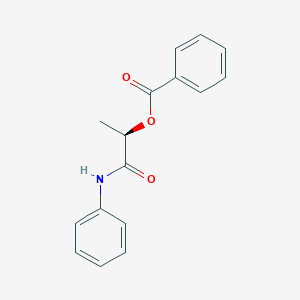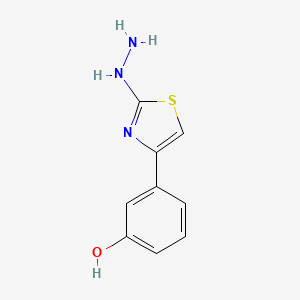![molecular formula C5H4N2S B11767667 2H-Pyrrolo[2,3-D]thiazole CAS No. 72332-79-7](/img/structure/B11767667.png)
2H-Pyrrolo[2,3-D]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[2,3-D]thiazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-D]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under basic conditions, such as using triethylamine in ethanol . Another approach involves the annulation of the pyrazole ring to the thiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[2,3-D]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogen atoms into the pyrrole ring .
Scientific Research Applications
2H-Pyrrolo[2,3-D]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-D]thiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Pyrazolo[3,4-D]thiazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,3-D]pyrimidine: Contains a pyrimidine ring fused to the pyrrole ring.
Uniqueness: 2H-Pyrrolo[2,3-D]thiazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold in drug design .
Properties
CAS No. |
72332-79-7 |
|---|---|
Molecular Formula |
C5H4N2S |
Molecular Weight |
124.17 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-2H,3H2 |
InChI Key |
GBJCWBWQIQXFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=N2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)


![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)



![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)

![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)


